Cas no 23796-64-7 (9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid)

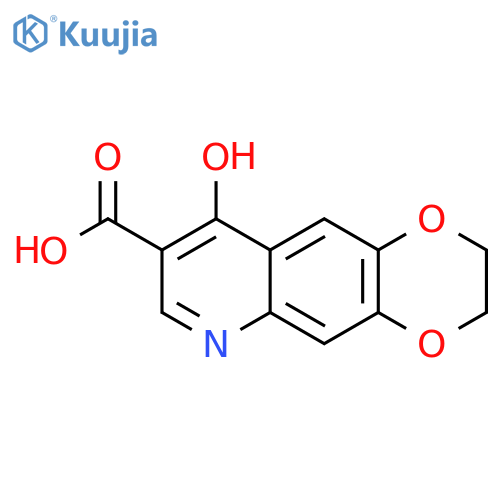

23796-64-7 structure

商品名:9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid

CAS番号:23796-64-7

MF:C12H9NO5

メガワット:247.203563451767

CID:4642452

9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid

- 1,4-Dioxino[2,3-g]quinoline-8-carboxylic acid, 2,3-dihydro-9-hydroxy-

- 9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid

-

- インチ: 1S/C12H9NO5/c14-11-6-3-9-10(18-2-1-17-9)4-8(6)13-5-7(11)12(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16)

- InChIKey: MHIFATZXRQSTSN-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC3OCCOC=3C=2)C(O)=C(C(O)=O)C=1

9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37301-5.0g |

9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

23796-64-7 | 95.0% | 5.0g |

$1075.0 | 2025-03-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076535-5g |

9-Hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

23796-64-7 | 95% | 5g |

¥6236.0 | 2023-03-20 | |

| 1PlusChem | 1P019NAX-1g |

9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

23796-64-7 | 95% | 1g |

$448.00 | 2025-03-03 | |

| A2B Chem LLC | AV28921-250mg |

9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

23796-64-7 | 95% | 250mg |

$185.00 | 2024-04-20 | |

| Aaron | AR019NJ9-50mg |

9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

23796-64-7 | 95% | 50mg |

$116.00 | 2025-02-08 | |

| Aaron | AR019NJ9-500mg |

9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

23796-64-7 | 95% | 500mg |

$398.00 | 2025-02-08 | |

| Aaron | AR019NJ9-2.5g |

9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

23796-64-7 | 95% | 2.5g |

$1024.00 | 2025-02-08 | |

| Aaron | AR019NJ9-10g |

9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

23796-64-7 | 95% | 10g |

$2216.00 | 2023-12-14 | |

| A2B Chem LLC | AV28921-100mg |

9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

23796-64-7 | 95% | 100mg |

$139.00 | 2024-04-20 | |

| 1PlusChem | 1P019NAX-50mg |

9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |

23796-64-7 | 95% | 50mg |

$109.00 | 2025-03-03 |

9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

23796-64-7 (9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬